molecular formula C10H8Cl2N4O2 B11798677 Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11798677
M. Wt: 287.10 g/mol
InChI Key: CJVMXWXHZZHOAC-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with chlorine atoms and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine-substituted positions.

Scientific Research Applications

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyridine: Shares the pyridine ring with chlorine substitutions.

    5-Methyl-1,2,3-triazole: Contains the triazole ring structure.

    Methyl 2-pyridylcarboxylate: Similar ester functional group.

Uniqueness

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a dichloropyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a member of the triazole class of compounds, which are known for their diverse pharmacological properties. This compound has garnered attention due to its potential biological activities, particularly in the realms of antifungal and antibacterial applications.

Chemical Structure and Properties

The compound features a triazole ring system fused with a dichloropyridine moiety and a methyl ester functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₁H₉Cl₂N₄O₂
Molecular Weight301.13 g/mol
CAS Number1431729-34-8

Antifungal Activity

This compound has shown promising antifungal properties against various strains of fungi. In particular, studies indicate that it exhibits significant inhibitory effects on Candida albicans, including both sensitive and drug-resistant strains. The minimum inhibitory concentration (MIC) values for this compound suggest strong antifungal efficacy:

CompoundMIC (µg/mL) against C. albicans
This compound0.53

In vitro studies have demonstrated that this compound not only inhibits fungal growth but also significantly reduces biofilm formation, which is critical for the pathogenicity of C. albicans .

Antibacterial Activity

Research has also indicated that this compound possesses antibacterial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth at low concentrations. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes involved in the biosynthesis pathways of fungi and bacteria. Molecular docking studies have elucidated its binding affinity to key targets such as:

  • Lanosterol 14α-demethylase - an essential enzyme in ergosterol biosynthesis in fungi.
  • Dihydropteroate synthase - involved in folate synthesis in bacteria.

These interactions are critical for disrupting the normal metabolic functions of these microorganisms .

Case Studies

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various triazole derivatives, this compound was found to be one of the most potent compounds against C. albicans. The study utilized both broth microdilution methods and biofilm assays to assess efficacy .

Case Study 2: Antibacterial Properties

Another research effort focused on the antibacterial effects against Klebsiella pneumoniae. The compound demonstrated significant inhibition at concentrations as low as 20 µg/mL. Further exploration into its mechanism revealed that it disrupts cell wall synthesis pathways .

Properties

Molecular Formula

C10H8Cl2N4O2

Molecular Weight

287.10 g/mol

IUPAC Name

methyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C10H8Cl2N4O2/c1-5-8(10(17)18-2)15-16(14-5)9-7(12)3-6(11)4-13-9/h3-4H,1-2H3

InChI Key

CJVMXWXHZZHOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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